
N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a dihydroisoxazole core substituted with a hydroxy group at the 3-position and a carboxamide moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, 2,3-dihydro-N-hydroxy-3-oxo- typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters, leading to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . These intermediates can then be further processed to yield the target isoxazole compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide, 2,3-dihydro-N-hydroxy-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide, also known as 5-Isoxazolecarboxamide, 2,3-dihydro-N-hydroxy-3-oxo-, is a chemical compound with the molecular formula . This compound has a molecular weight of 144.08600 g/mol and a density of 1.702 g/cm3 .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader chemical context of similar compounds offers some insight:
- Oxadiazoles : Oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen, have demonstrated diverse biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties .
- 2-Oxo-2,3-dihydro-indoles : These compounds have applications in treating diseases .
- Spiro[indole-3,4'-pyridine]-2'-thiolates : These compounds can be oxidized to produce acidification products with potential uses in various applications .
- Indole Derivatives : Indole derivatives have shown biomedical importance, with some exhibiting potent tubulin polymerization inhibitory activity and cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide, 2,3-dihydro-N-hydroxy-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide and its analogs:
Key Observations:
- This may enhance solubility but reduce membrane permeability .
- Stability : highlights instability in biological matrices for a structurally complex analog, suggesting that the hydroxy group in the target compound could similarly necessitate careful handling (e.g., acidification during bioanalysis) .
- Lipophilicity : Substitution with hydrophobic groups (e.g., trifluoromethyl in ) enhances lipophilicity, whereas the hydroxy group in the target compound may limit passive diffusion .
Metabolic and Pharmacological Insights
- This contrasts with N-isopropyl derivatives (), which lack the hydroxy group and may exhibit slower degradation .
- Biological Activity : While direct data are absent, analogs like the dihydro-1,3-thiazol-2-imines () demonstrate that substituents on heterocyclic cores significantly influence receptor binding. The hydroxy group in the target compound could mimic polar interactions seen in angiotensin II receptor antagonists, such as hydrogen bonding with active-site residues .
Biological Activity
N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide (CAS No. 62409-18-1) is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C4H4N2O4
- Molecular Weight : 144.087 g/mol
- Density : 1.702 g/cm³
- CAS Number : 62409-18-1
These properties suggest that this compound may interact with biological systems in unique ways, potentially influencing various biochemical pathways.
Anticancer Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's potential in inducing apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of caspases, leading to programmed cell death.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
U-937 | 2.41 | Caspase activation |
HeLa | Not specified | Cell cycle arrest and apoptosis |
Antimicrobial Activity
N-Hydroxy derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. A review of oxazole derivatives showed notable inhibition zones against pathogens like E. coli and S. aureus.
Table 2: Antimicrobial Activity
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
---|---|---|---|---|---|
N-Hydroxy Compound | 12 | 11 | 9 | 11 | 10 |
Ofloxacin | 17 | 16 | 16 | - | - |
Ketoconazole | - | - | - | 20 | 30 |
The biological activity of N-Hydroxy compounds can be attributed to their ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase signaling cascades.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study on Cancer Cell Lines
A study conducted by researchers demonstrated that N-Hydroxy derivatives exhibited a dose-dependent response in inhibiting cancer cell growth across several lines (e.g., MCF-7). The findings suggest that these compounds could serve as potential candidates for further drug development targeting specific cancers.
Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial efficacy of N-Hydroxy derivatives against common pathogens. Results indicated significant activity at higher concentrations, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The oxazole ring is typically synthesized via cyclization of α-haloketones and amides under acidic or basic conditions. For example, cyclization precursors like 3-methoxyphenyl derivatives are used to form the core structure, followed by carboxamide functionalization. Key conditions include temperature control (60–80°C) and anhydrous environments to prevent hydrolysis. Post-synthetic modifications, such as oxidation of methoxy groups, require agents like KMnO₄ under acidic conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the oxazole ring (δ 5.18–5.26 ppm for H-5) and carboxamide NH (δ 7.65 ppm). Methoxy groups appear as singlets near δ 3.76 ppm .
- IR : Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (N–OH) absorption at ~3200 cm⁻¹.
- MS : Molecular ion peaks (e.g., m/z 273.31 for related oxazole-carboxamides) validate molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Store in ventilated, dry areas away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste. Acute toxicity (H302) and respiratory irritation (H335) risks necessitate strict exposure controls .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of the oxazole ring be addressed?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, nitration at the 4-position of the oxazole ring is favored under HNO₃/H₂SO₄ due to the electron-withdrawing carboxamide group directing electrophiles. Computational modeling (DFT) predicts charge distribution to guide reagent selection .
Q. What strategies optimize enantioselective synthesis of this compound for biological activity studies?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can induce stereocontrol. HPLC with chiral columns (e.g., AD-H) resolves enantiomers, while X-ray crystallography confirms absolute configuration .
Q. How do structural modifications (e.g., substituent variation) impact biological activity against targets like 5HT7R?
- Methodological Answer : Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding via the carboxamide group). For example, replacing methoxy groups with halogens increases lipophilicity and receptor binding affinity. In vitro assays (IC₅₀) and molecular docking (AutoDock Vina) validate these effects .
Q. What computational approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Meta-analysis using 3D-QSAR models correlates structural features (e.g., Hammett σ values) with activity trends. Free energy perturbation (FEP) calculations quantify binding affinity differences caused by minor structural variations .
Q. How can hydrogen-bonding patterns in the crystal lattice affect physicochemical stability?
Properties
IUPAC Name |
N-hydroxy-3-oxo-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3-1-2(10-6-3)4(8)5-9/h1,9H,(H,5,8)(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLHKINKKLJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303952 | |
Record name | N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62409-18-1 | |
Record name | NSC163668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.